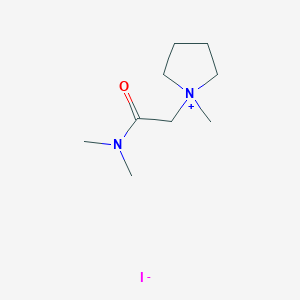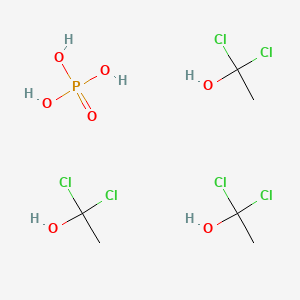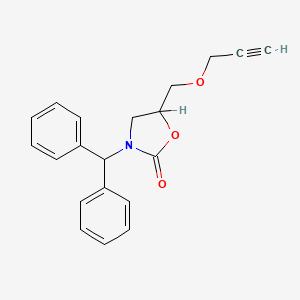
3-(Diphenylmethyl)-5-(2-propynyloxymethyl)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diphenylmethyl)-5-(2-propynyloxymethyl)-2-oxazolidinone is a synthetic organic compound with a unique structure that combines an oxazolidinone ring with diphenylmethyl and propynyloxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylmethyl)-5-(2-propynyloxymethyl)-2-oxazolidinone typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the oxazolidinone in the presence of a Lewis acid catalyst.
Attachment of the Propynyloxymethyl Group: The propynyloxymethyl group can be attached through a nucleophilic substitution reaction, where a propargyl halide reacts with the oxazolidinone derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diphenylmethyl)-5-(2-propynyloxymethyl)-2-oxazolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the propynyloxymethyl group, where nucleophiles such as amines or thiols can replace the propargyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Propargyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidinones with various functional groups.
Applications De Recherche Scientifique
3-(Diphenylmethyl)-5-(2-propynyloxymethyl)-2-oxazolidinone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Diphenylmethyl)-5-(2-propynyloxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound can modulate signaling pathways, metabolic processes, or gene expression, resulting in its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Diphenylmethyl)-2-oxazolidinone: Lacks the propynyloxymethyl group, which may affect its reactivity and applications.
5-(2-Propynyloxymethyl)-2-oxazolidinone: Lacks the diphenylmethyl group, which may influence its biological activity.
Uniqueness
3-(Diphenylmethyl)-5-(2-propynyloxymethyl)-2-oxazolidinone is unique due to the presence of both the diphenylmethyl and propynyloxymethyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
23598-58-5 |
|---|---|
Formule moléculaire |
C20H19NO3 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
3-benzhydryl-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H19NO3/c1-2-13-23-15-18-14-21(20(22)24-18)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h1,3-12,18-19H,13-15H2 |
Clé InChI |
CFZHWUKHPOMYNW-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCC1CN(C(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


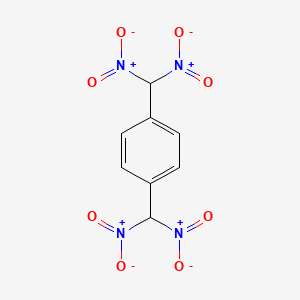
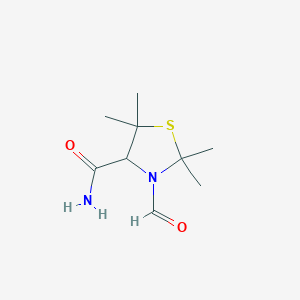
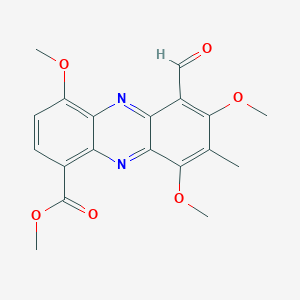
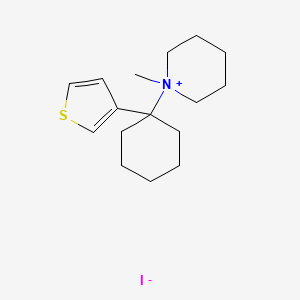

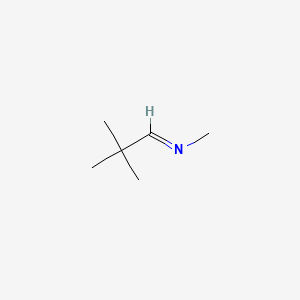
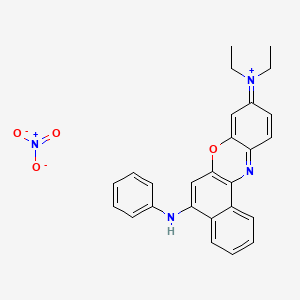
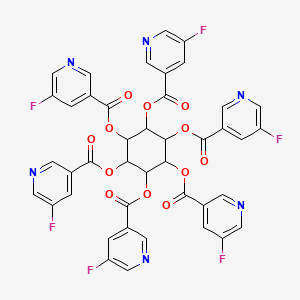

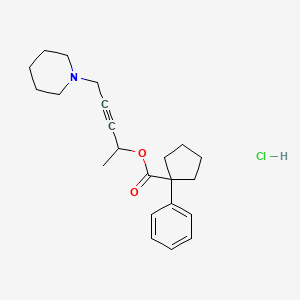
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
